An In-Depth Technical Guide to Pipofezine Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile
An In-Depth Technical Guide to Pipofezine Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipofezine hydrochloride, also known as Azaphen, is a tricyclic antidepressant that has been in clinical use in some countries for decades. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Primarily functioning as a potent serotonin reuptake inhibitor, pipofezine also exhibits a complex pharmacology involving interactions with other neurotransmitter systems. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into its mechanism of action and providing available data on its chemical and biological characteristics.
Chemical Structure and Identification
Pipofezine hydrochloride is the dihydrochloride salt of pipofezine. Its chemical structure is characterized by a tetracyclic pyridazinobenzoxazine core with a methylpiperazinyl side chain.
Table 1: Chemical Identification of Pipofezine Hydrochloride
| Identifier | Value |
| IUPAC Name | 5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1][2]benzoxazine;dihydrochloride[1] |
| SMILES | CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl.Cl[1] |
| InChI Key | ZZVWCKAYZSAUKR-UHFFFAOYSA-N[1] |
| Molecular Formula | C₁₆H₂₁Cl₂N₅O[1] |
| Molecular Weight | 370.3 g/mol [1] |
| CAS Number | 24853-80-3[1] |
| Synonyms | Azaphen, Azafen, Pipofezin hydrochloride[1] |
Physicochemical Properties
The physicochemical properties of a drug substance are critical for its formulation development and pharmacokinetic profile. The available data for pipofezine hydrochloride are summarized below.
Table 2: Physicochemical Properties of Pipofezine Hydrochloride
| Property | Value |
| Physical State | Solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate. Soluble in DMSO. Water solubility is reported as 10 mM with sonication recommended. |
| Storage Temperature | Sealed in dry, Room Temperature. |
Pharmacological Profile and Mechanism of Action
Pipofezine is a tricyclic antidepressant with a primary mechanism of action as a potent inhibitor of serotonin reuptake.[2][3] This inhibition of the serotonin transporter (SERT) increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This is the principal mechanism underlying its antidepressant effects.
Beyond its primary target, pipofezine exhibits a broader pharmacological profile:
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Antihistamine Activity: Pipofezine possesses sedative effects, which are strongly suggestive of antihistamine activity, likely through antagonism of the histamine H1 receptor.
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Anticholinergic and Antiadrenergic Actions: While less definitively characterized, anticholinergic and antiadrenergic properties are considered likely contributors to its overall pharmacological and side-effect profile.
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No Monoamine Oxidase (MAO) Inhibition: It is important to note that pipofezine does not inhibit monoamine oxidase, distinguishing it from MAOI antidepressants.
Signaling Pathways
The primary signaling pathway affected by pipofezine is the serotonin neurotransmission system. By blocking SERT, pipofezine prevents the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to a prolonged presence of serotonin in the synapse, allowing for increased stimulation of postsynaptic serotonin receptors (5-HT receptors). The downstream consequences of enhanced serotonergic signaling are complex and involve the modulation of various intracellular signaling cascades that ultimately influence mood and behavior.
The sedative effects are likely mediated by the blockade of histamine H1 receptors, which are G-protein coupled receptors. Antagonism of these receptors in the central nervous system is a well-established mechanism for inducing sedation.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis and analysis of pipofezine hydrochloride are limited. However, based on the chemical structure and general knowledge of related compounds, the following outlines represent plausible methodologies.
Conceptual Synthesis Workflow
The synthesis of pipofezine would likely involve a multi-step process culminating in the formation of the pyridazinobenzoxazine core and the subsequent attachment of the methylpiperazine side chain. A possible synthetic route could be conceptualized as follows:
Analytical Quality Control Workflow
The quality control of pipofezine hydrochloride would typically involve a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and potency.
A standard High-Performance Liquid Chromatography (HPLC) method for the analysis of pipofezine hydrochloride would likely utilize a reversed-phase C18 column with a mobile phase consisting of an acetonitrile and buffer solution, with UV detection.
Conclusion
Pipofezine hydrochloride is a tricyclic antidepressant with a well-established primary mechanism of action as a serotonin reuptake inhibitor. Its broader pharmacological profile, including antihistamine, anticholinergic, and antiadrenergic activities, contributes to its overall clinical effects and side-effect profile. This technical guide has summarized the available information on its chemical structure, physicochemical properties, and mechanism of action. Further research to fully elucidate the specific details of its receptor interactions, downstream signaling pathways, and to develop and publish detailed, validated synthesis and analytical protocols would be of significant value to the scientific and pharmaceutical communities.
